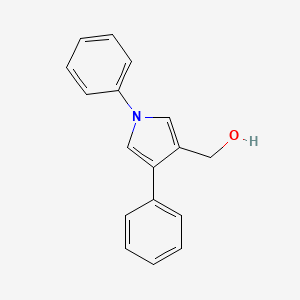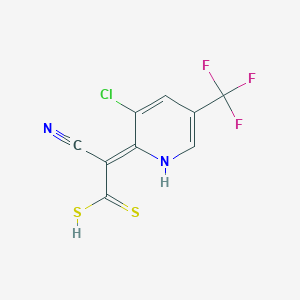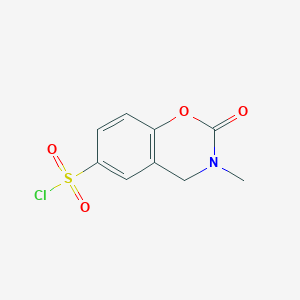![molecular formula C11H18O4 B1405373 Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate CAS No. 1624262-21-0](/img/structure/B1405373.png)
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Descripción general
Descripción
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 . It is available for purchase in various quantities .
Molecular Structure Analysis
The molecular structure of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is characterized by a bicyclic system containing two oxygen atoms and a carboxylate ester group . The InChI code for this compound is 1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate include its molecular formula (C11H18O4), molecular weight (214.26), and its structure . Additional properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compound has been utilized in the synthesis of various stereoisomers and derivatives, pivotal in the study of natural products and pharmaceuticals. For instance, both diastereoisomers of 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octane-4-carboxylic acid ester and 4-hydroxy methyl analogues were synthesized using ethyl acetoacetate and diethyl malonate, respectively, involving intramolecular cyclisation with palladium chloride as a catalyst (Kongkathip et al., 1999). Similarly, derivatives such as (−)-Frontalin were synthesized from related starting materials, demonstrating the compound's role in asymmetric reductions and methylation processes (Y. Nishimura & K. Mori, 1998).
Chemical Structure and Configuration Studies
- Research has also focused on determining the absolute configurations and chemical structures of derivatives. Studies involved stereoselective syntheses and established correlations between the absolute configuration of the bicyclic rings and optical rotation. These findings are crucial for understanding the molecular structure and potential applications of these compounds (Ibrahim et al., 1990).
Application in Pheromone Synthesis
- The compound's derivatives have significant applications in the synthesis of insect pheromones. For example, the aggregation pheromone of male beech bark beetles was synthesized, determining its absolute configuration and optical properties. Such applications highlight the compound's role in ecological studies and pest control strategies (Francke et al., 1996).
Organic Chemistry and Synthesis Techniques
- In organic chemistry, the compound has been used to develop new synthetic methods and to understand reaction mechanisms. For instance, studies have examined its use in cyclopropanation, phosphorylation, and the synthesis of complex molecules with potential medicinal applications (Baimashev et al., 2007). Research in this area contributes to the advancement of synthetic methods in chemistry.
Chemical Communication Systems
- Furthermore, bicyclic acetals derived from this compound play a critical role as volatile signals in chemical communication systems among various insect species. This includes its use as pheromones in bark beetles, weevils, and moths, demonstrating its biological significance (Francke & Schrõder, 1997).
Propiedades
IUPAC Name |
ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNCDORGAXPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC(OC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



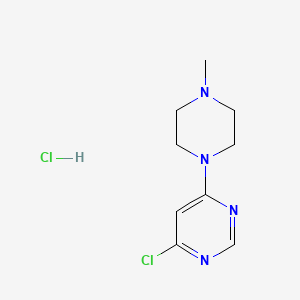
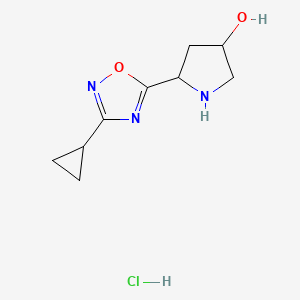
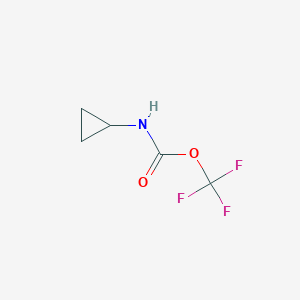
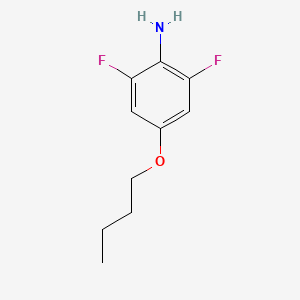
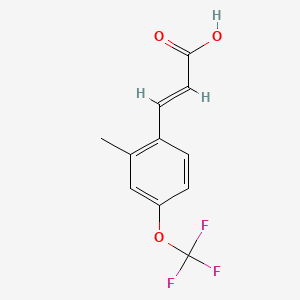
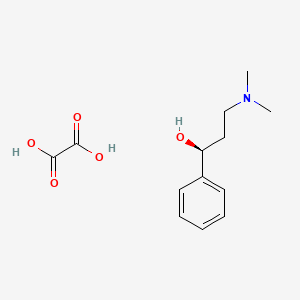
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
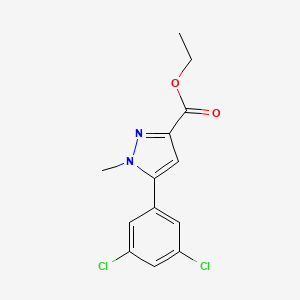
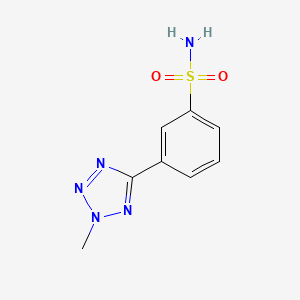
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)
![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
